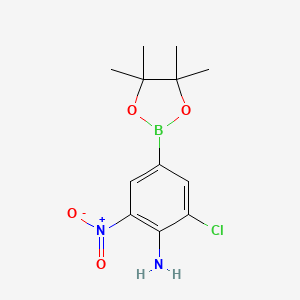

2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Description

This compound is a boronic ester-functionalized aniline derivative with a chloro group at position 2, a nitro group at position 6, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 2. Its molecular formula is C₁₂H₁₄BClN₂O₄ (calculated molecular weight: 316.52 g/mol). The nitro and chloro substituents impart electron-withdrawing effects, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) . The pinacol boronate group enables applications in drug discovery, materials science, and organic synthesis .

Properties

Molecular Formula |

C12H16BClN2O4 |

|---|---|

Molecular Weight |

298.53 g/mol |

IUPAC Name |

2-chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C12H16BClN2O4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(15)9(6-7)16(17)18/h5-6H,15H2,1-4H3 |

InChI Key |

YJVUQISDIYMOHY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves a multi-step process. One common method includes the nitration of 2-chloroaniline to introduce the nitro group, followed by a coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

Substitution: Various substituted anilines depending on the nucleophile used.

Reduction: 2-Chloro-6-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline.

Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Research has shown that derivatives of this compound can target specific cancer cell lines effectively. For instance, studies have synthesized boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles using this compound as a precursor. These derivatives exhibited promising activity against tumor cells by inducing apoptosis and inhibiting cell proliferation .

Pharmacological Studies

In pharmacological research, the nitro group in the compound plays a crucial role in enhancing biological activity. The presence of the boron moiety contributes to the stability and bioavailability of the drug candidates derived from it. The design of new compounds incorporating this structure has been aimed at improving selectivity and reducing side effects compared to traditional chemotherapeutics .

Materials Science

Organic Electronics

The unique electronic properties of 2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline make it suitable for applications in organic electronics. Its ability to form stable thin films allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The incorporation of boron enhances charge transport properties, which is critical for device efficiency .

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its functional groups allow for copolymerization with various monomers to produce materials with tailored properties for specific applications such as coatings or adhesives. The boron-containing polymers have shown improved thermal stability and mechanical strength .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for various transformations including nucleophilic substitutions and coupling reactions. The compound can be employed in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds that are valuable in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves its reactivity with various reagents. The chloro group can undergo nucleophilic substitution, the nitro group can be reduced to an amine, and the boronate ester can participate in coupling reactions. These transformations are facilitated by the presence of catalysts and specific reaction conditions that activate the functional groups for the desired chemical processes.

Comparison with Similar Compounds

Substituted Boronated Anilines

The following table highlights key structural analogs and their differences:

Substituent Effects on Reactivity

- Nitro Group : The nitro group at position 6 in the target compound increases electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions. However, it may sterically hinder cross-coupling reactions compared to analogs lacking this group .

- Chloro vs. Fluoro Substituents : Chloro groups are stronger electron-withdrawing groups than fluoro, enhancing the boronate's electrophilicity. Fluorinated analogs (e.g., CAS 819057-45-9) exhibit improved metabolic stability in drug candidates .

- Positional Isomerism : The placement of substituents (e.g., 2-Cl vs. 5-Cl) alters electronic distribution and steric accessibility, affecting reaction yields and regioselectivity .

Biological Activity

2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its applications in drug development, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15BClN2O5

- Molecular Weight : 299.52 g/mol

- CAS Number : 2244622-57-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit antimicrobial activity. The presence of the 6-nitro group in this compound may enhance its efficacy against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.

2. Pharmaceutical Applications

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its boron-containing structure is particularly valuable for modifying biological activity in drug discovery processes. Notably:

- Targeted Drug Delivery : The compound's ability to form stable complexes with biomolecules makes it suitable for targeted drug delivery systems.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties due to its interactions with cellular pathways involved in tumor growth.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Cell Membrane Disruption : Nitro compounds can disrupt cell membranes, leading to cell death in susceptible organisms.

Research Findings

Recent studies have highlighted the biological activity of similar compounds and their derivatives:

Case Studies

-

Antibacterial Efficacy :

A study published in Journal of Medicinal Chemistry reported that a series of nitroaniline derivatives showed varying degrees of antibacterial activity against E. coli and S. aureus. The incorporation of the dioxaborolane moiety was linked to enhanced stability and bioavailability. -

Anticancer Potential :

Research focused on a related compound indicated that it could inhibit the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways.

Q & A

What are the key considerations in synthesizing 2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline via Suzuki-Miyaura coupling?

Basic

The synthesis typically involves coupling an aryl halide precursor (e.g., 2-chloro-6-nitro-4-iodoaniline) with bis(pinacolato)diboron or a preformed boronic ester under palladium catalysis. Critical parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading) .

- Base : Inorganic bases like K₂CO₃ or Cs₂CO₃ (2–3 equivalents) in polar aprotic solvents (e.g., DMF, THF) .

- Temperature : 80–100°C for 12–24 hours under inert atmosphere.

Yields vary significantly with the halide leaving group; bromoarenes generally provide higher yields (e.g., 65%) compared to chloroarenes (32%) due to slower oxidative addition kinetics .

| Starting Halide | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloroarene | PdCl₂(dppf) (1) | Cs₂CO₃ | THF | 32 | |

| Bromoarene | Pd(PPh₃)₄ (1) | K₂CO₃ | DMF | 65 |

How is the molecular structure of this compound confirmed experimentally?

Basic

X-ray crystallography (e.g., SHELXL refinement ) provides precise bond lengths and angles, resolving the planarity of the aromatic ring and dioxaborolane puckering. For example, the B–O bond length typically measures ~1.36 Å, consistent with boronate esters .

NMR spectroscopy (¹H, ¹³C, ¹¹B) confirms substitution patterns:

- Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 8.5 Hz) due to nitro and chloro substituents .

- The dioxaborolane methyl groups resonate as a singlet (δ 1.3 ppm) .

What advanced methods optimize Suzuki-Miyaura coupling yields for electron-deficient aryl boronate esters?

Advanced

- Pre-activation of boronate esters : Use stoichiometric KOAc to enhance transmetallation efficiency .

- Microwave irradiation : Reduces reaction time (2–4 hours) while maintaining yields (~60%) .

- Solvent screening : Mixed solvents (e.g., THF/H₂O 4:1) improve solubility of nitro-substituted intermediates .

How do the chloro and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced

The nitro group (-NO₂) deactivates the aromatic ring, slowing oxidative addition but stabilizing intermediates via resonance. The chloro substituent (-Cl) acts as a weak ortho/para-directing group, complicating regioselectivity in subsequent functionalization. Computational studies (DFT) show a Hammett σₚ⁺ value of +1.27 for nitro, significantly altering electron density at the boron center .

How should researchers address discrepancies between X-ray crystallographic data and solution-phase NMR observations?

Advanced

Discrepancies may arise from dynamic effects (e.g., rotational barriers, solvation) in solution versus static solid-state structures. A systematic approach includes:

Validation of crystallographic models : Re-refine using SHELXL with updated scattering factors and disorder modeling .

Variable-temperature NMR : Probe conformational exchange (e.g., NOESY, EXSY) to identify fluxional behavior.

Computational chemistry : Compare DFT-optimized gas-phase structures with crystallographic data to identify steric/electronic influences.

For example, the dioxaborolane ring may exhibit puckering in the solid state (observed via ORTEP-3 ) but rapid interconversion in solution, leading to averaged NMR signals .

What are the best practices for handling and storing this compound to prevent decomposition?

Basic

- Storage : Under nitrogen at -20°C in amber vials to avoid hydrolysis of the boronate ester .

- Solubility : Dissolve in anhydrous DMSO (≥30 mg/mL) to prevent aggregation; sonicate at 37°C if necessary .

- Stability monitoring : Track decomposition via ¹¹B NMR (appearance of B(OH)₃ at δ 18 ppm) .

What analytical techniques assess purity and identity beyond standard NMR/HRMS?

Advanced

- HPLC-DAD : Reverse-phase C18 column (MeCN/H₂O gradient) detects nitro-group degradation products (λₘₐₓ = 254 nm) .

- TGA-DSC : Evaluates thermal stability (decomposition onset >180°C) .

- XPS : Confirms boron oxidation state (B 1s binding energy ~191 eV) .

How can electrophotocatalytic reduction be applied to derivatives of this compound?

Advanced

Reductive electrophotocatalysis (e.g., using Ru(bpy)₃²⁺ as a photosensitizer) enables selective reduction of nitro groups to amines while preserving the boronate ester. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.